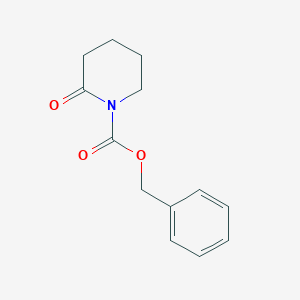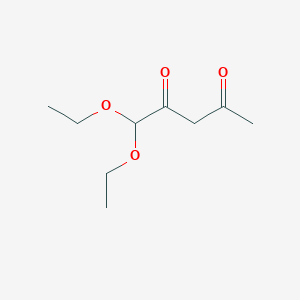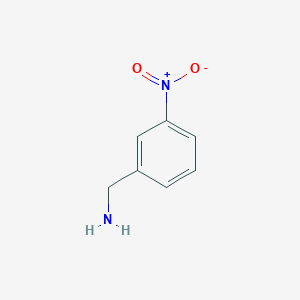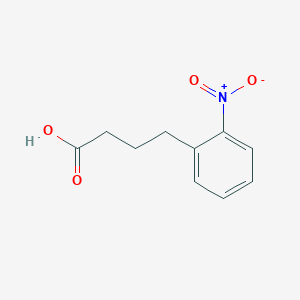
Benzyl 2-oxopiperidine-1-carboxylate
Overview
Description
Benzyl 2-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H15NO3 . It is used in laboratory chemicals and the manufacture of substances .
Molecular Structure Analysis
The molecular structure of Benzyl 2-oxopiperidine-1-carboxylate consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 233.10500 .Scientific Research Applications
Pharmacology: Drug Synthesis and Development
Benzyl 2-oxopiperidine-1-carboxylate plays a crucial role in the pharmaceutical industry, particularly in the synthesis of drug compounds. Its structure is a key component in the development of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . These derivatives are integral in creating medications for a variety of conditions, including cancer, viral infections, and neurological disorders .
Organic Synthesis: Building Blocks for Complex Molecules
In organic chemistry, this compound serves as a building block for the synthesis of complex molecules. It’s involved in various reactions such as cyclization, cycloaddition, and multicomponent reactions, which are essential for constructing biologically active piperidines . Its utility in creating substituted piperidines and spiropiperidines is particularly noteworthy.
Material Science: Synthesis of Advanced Materials
Benzyl 2-oxopiperidine-1-carboxylate contributes to material science by aiding in the synthesis of advanced materials. Its properties allow for the creation of compounds with specific characteristics required in materials science, such as thermal stability and reactivity under certain conditions .
Analytical Chemistry: Reference Standards and Reagents
In analytical chemistry, this compound is used as a reference standard and reagent. It helps in the qualitative and quantitative analysis of chemical substances, playing a vital role in ensuring the accuracy and reliability of analytical methods .
Biochemistry: Study of Biological Processes
The compound’s derivatives are used in biochemistry to study biological processes. They can act as inhibitors or activators in enzymatic reactions, helping to elucidate the biochemical pathways and mechanisms within living organisms .
Industrial Applications: Chemical Manufacturing
In industrial settings, Benzyl 2-oxopiperidine-1-carboxylate is utilized in the manufacturing of chemicals. It’s involved in processes that require specific reactivity patterns, such as the production of polymers or other industrial chemicals .
Safety and Hazards
Future Directions
The future directions for Benzyl 2-oxopiperidine-1-carboxylate and its derivatives could involve further exploration of their synthesis methods and mechanisms of action. As the compound is used in laboratory chemicals and the manufacture of substances , advancements in these areas could lead to new applications and discoveries.
properties
IUPAC Name |
benzyl 2-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGMGCSFOUSKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455096 | |
| Record name | Benzyl 2-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-oxopiperidine-1-carboxylate | |
CAS RN |
106412-35-5 | |
| Record name | Benzyl 2-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














